(3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride
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Overview
Description
(3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired chiral centers with high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary amines.
Scientific Research Applications
(3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride
Uniqueness
The uniqueness of (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-aminehydrochloride lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its stereoisomers. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H23ClN2 |
---|---|
Molecular Weight |
254.80 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H/t12-,14-;/m1./s1 |
InChI Key |
FVRZQLQXDPJADE-QMDUSEKHSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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